3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate
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Overview
Description
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the butyl group. The final step involves the esterification of the resulting compound with prop-2-enoic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
126121-42-4 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)butyl prop-2-enoate |
InChI |
InChI=1S/C15H15NO4/c1-3-13(17)20-9-8-10(2)16-14(18)11-6-4-5-7-12(11)15(16)19/h3-7,10H,1,8-9H2,2H3 |
InChI Key |
ODUPRNUPPRRYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C=C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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